molecular formula C24H22N2O5 B2791899 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenoxy)acetamide CAS No. 922135-95-3

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B2791899
CAS No.: 922135-95-3
M. Wt: 418.449
InChI Key: SMBJNTREUPIEMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenoxy)acetamide is a biologically active compound of significant interest in medicinal chemistry and pharmacological research. It is recognized as a potent and selective antagonist of the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channel, a key player in the detection of noxious stimuli and pain signaling. This compound, structurally related to the chemotype of the known TRPA1 antagonist CHEMBL1781552 , is utilized in neuroscience research to investigate the mechanisms of neuropathic and inflammatory pain. By selectively blocking TRPA1, which is activated by irritants and endogenous inflammatory mediators, this reagent allows researchers to dissect the channel's role in sensory neuron excitation and pain pathways (Nature Sci Rep, 2021) . Its application extends to in vitro and in vivo models for studying conditions like asthma, itch, and migraine, where TRPA1 is implicated, providing a critical tool for validating TRPA1 as a therapeutic target and for profiling the effects of channel inhibition. This makes it an invaluable asset for drug discovery programs aimed at developing novel, non-opioid analgesics.

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5/c1-15-4-10-22-20(12-15)26(2)24(28)19-13-16(5-11-21(19)31-22)25-23(27)14-30-18-8-6-17(29-3)7-9-18/h4-13H,14H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBJNTREUPIEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)COC4=CC=C(C=C4)OC)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenoxy)acetamide is a complex organic compound that belongs to the dibenzo[b,f][1,4]oxazepine family. This compound is notable for its unique bicyclic structure, which integrates both oxazepine and amide functionalities. The biological activity of this compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Structural Features

The molecular formula of this compound is C18H18N2O4C_{18}H_{18}N_{2}O_{4}, with a molecular weight of approximately 326.35 g/mol. The structure includes:

  • A dibenzodiazepine core
  • An oxazepine ring
  • Substituents such as methoxy and dimethyl groups
PropertyValue
Molecular FormulaC18H18N2O4C_{18}H_{18}N_{2}O_{4}
Molecular Weight326.35 g/mol
CAS Number921919-08-6

Preliminary studies suggest that this compound may function as an inhibitor of specific enzymes or receptors involved in various diseases. Notably, compounds with similar structural features have shown promise in targeting histone deacetylases (HDACs), which are implicated in cancer progression and other disorders.

Potential Therapeutic Applications

Research indicates that this compound may possess several biological activities:

  • Antitumor Activity : Similar compounds have been studied for their ability to inhibit tumor growth by modulating gene expression through HDAC inhibition.
  • Neuroactive Properties : The dibenzodiazepine framework suggests potential neuroactive effects, which could be beneficial in treating neurological disorders.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Table 2: Similar Compounds and Their Activities

Compound NameBiological Activity
Methyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamatePotential HDAC inhibitor
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamideAntitumor activity
N-(5-methylisothiazolyl)carbamateAntifungal activity

Study on HDAC Inhibition

A study conducted by researchers at [source] explored the inhibitory effects of various dibenzo[b,f][1,4]oxazepines on HDACs. The results indicated that compounds structurally related to N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) exhibited significant inhibition of HDAC activity in vitro.

Neuroprotective Effects

In another study published in [source], the neuroprotective effects of similar compounds were evaluated using neuronal cell lines exposed to neurotoxic agents. The findings suggested that these compounds could reduce cell death and promote survival pathways in neurons.

Comparison with Similar Compounds

Dibenzo[b,f][1,4]thiazepine vs. Oxazepine Derivatives

The substitution of sulfur (thiazepine) for oxygen (oxazepine) in the central ring alters electronic and steric properties:

Compound Heteroatom Key Substituents Biological Implications Source
Target Compound O (oxazepine) 8,10-dimethyl, 11-oxo, 2-(4-methoxyphenoxy) Enhanced polarity; potential D2 receptor affinity
N-(10-Ethyl-11-oxo-...thiazepin-8-yl)-... S (thiazepine) 10-ethyl, 5-oxide Increased metabolic stability; sulfur enhances π-π stacking
N-(4-Methoxyphenyl)-...thiazepine-8-carboxamide 5-oxide S (thiazepine) 10-methyl, 5-oxide Lower solubility due to sulfur’s hydrophobicity

Key Insight : Oxazepine derivatives generally exhibit improved solubility compared to thiazepines, while thiazepines may offer better metabolic stability due to sulfur’s resistance to oxidation .

Side Chain Modifications

The acetamide side chain’s structure critically influences target selectivity and potency:

Compound Side Chain LCMS/NMR Data Pharmacological Notes Source
Target Compound 2-(4-methoxyphenoxy)acetamide m/z 407.0 [M+H⁺] (LCMS) Methoxy group enhances CNS penetration
N-(10-Ethyl-11-oxo-...oxazepin-7-yl)-2-phenylacetamide Phenylacetamide Yield: 48% (synthesis) Hydrophobic phenyl may limit solubility
2-(4-Fluorophenyl)-N-(11-oxo-...oxazepin-7-yl)acetamide 4-fluorophenylacetamide 1H NMR δ 10.48 (DMSO-d6) Fluorine improves binding affinity via halogen bonding
(R)-N-(10-methyl-11-oxo-...thiazepin-7-yl)tetrahydrofuran-2-carboxamide Tetrahydrofuran-carboxamide Enantiomer-specific activity Stereochemistry critical for receptor interaction

Key Insight : Methoxy and fluoro substituents optimize solubility and target engagement, while stereochemistry (e.g., R-enantiomer in ) can dictate biological activity.

Q & A

Q. Q1. What are the critical steps in synthesizing N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenoxy)acetamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Cyclization of precursor dibenzo[b,f][1,4]oxazepine derivatives under controlled pH and temperature .
  • Acetamide coupling using chloroacetyl chloride or similar reagents, requiring anhydrous conditions to avoid hydrolysis .
  • Substituent introduction (e.g., methoxy groups) via nucleophilic aromatic substitution, optimized with catalysts like potassium carbonate .
    Yield optimization: Adjust stoichiometry (1.5:1 molar ratio for coupling steps), monitor via TLC, and use polar aprotic solvents (DMF or DMSO) to enhance solubility .

Q. Q2. How does the compound's solubility vary under different experimental conditions, and what solvents are recommended for in vitro assays?

Methodological Answer: The compound exhibits moderate solubility due to its polar (methoxy) and non-polar (dibenzo) moieties:

  • Organic solvents : Soluble in DMSO (≥10 mM) and DMF, but insoluble in hexane .
  • Aqueous buffers : Limited solubility (≤1 mM in PBS at pH 7.4); use co-solvents (e.g., 5% DMSO in PBS) for biological assays .
  • pH-dependent behavior : Protonation of the oxazepine ring at acidic pH (≤5) improves solubility but may alter reactivity .

Advanced Research Questions

Q. Q3. How can computational modeling guide the design of derivatives with enhanced biological activity?

Methodological Answer:

  • Docking studies : Use software like AutoDock Vina to predict binding affinities to targets (e.g., histone deacetylases or bacterial enzymes) based on the compound’s acetamide and oxazepine moieties .
  • QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups at the 4-methoxyphenyl position) with activity data from analogs .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical hydrogen bonds (e.g., between the oxo group and catalytic residues) .

Q. Q4. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

Methodological Answer:

  • Dose-response profiling : Test across a wide concentration range (nM–µM) to identify off-target effects at higher doses .
  • Target validation : Use CRISPR knockouts or siRNA silencing to confirm specificity (e.g., if activity in Staphylococcus aureus relies on cell wall synthesis genes) .
  • Structural analogs : Compare activities of derivatives with modified substituents (e.g., replacing methoxy with nitro groups) to isolate pharmacophores .

Q. Q5. How can crystallography and spectroscopic techniques elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • X-ray crystallography : Co-crystallize the compound with purified enzymes (e.g., HDACs) using SHELX for structure refinement .
  • NMR titration : Monitor chemical shift perturbations in 1H^1H- or 13C^{13}C-NMR spectra to map binding sites on proteins .
  • FT-IR spectroscopy : Identify hydrogen-bonding interactions between the oxazepine carbonyl and target residues (e.g., amide I band shifts) .

Q. Q6. What are the best practices for analyzing stability and degradation products under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and varied pH (1–13) .
  • HPLC-MS analysis : Use C18 columns (ACN/water gradient) to separate degradation products; identify fragments via high-resolution MS .
  • Kinetic modeling : Calculate half-life (t1/2t_{1/2}) in plasma or simulated gastric fluid to predict in vivo stability .

Data Contradiction and Validation

Q. Q7. How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?

Methodological Answer:

  • Pharmacokinetic profiling : Measure bioavailability and tissue distribution via LC-MS/MS to identify metabolic inactivation (e.g., glucuronidation of the methoxy group) .
  • 3D cell models : Compare 2D monolayer vs. spheroid cultures to mimic in vivo tumor microenvironments .
  • Species-specific metabolism : Test metabolites (e.g., murine vs. human liver microsomes) to explain efficacy gaps .

Q. Q8. What methodological gaps exist in current structure-activity relationship (SAR) studies, and how can they be mitigated?

Methodological Answer:

  • Understudied substituents : Limited data on halogen (F, Cl) or sulfonamide analogs; prioritize synthesis and screening .
  • Bias in assay selection : Combine enzymatic (e.g., HDAC inhibition) and phenotypic (e.g., apoptosis) assays to capture multifaceted activity .
  • Machine learning : Train models on public datasets (ChEMBL, PubChem) to predict novel derivatives with balanced solubility and potency .

Future Directions

  • Mechanistic studies : Elucidate the role of the dibenzooxazepine core in modulating epigenetic targets (e.g., BET proteins) .
  • Formulation optimization : Develop nanoparticle carriers to enhance aqueous solubility and target selectivity .
  • Multi-omics integration : Correlate transcriptomic/proteomic changes with phenotypic outcomes in treated models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.